tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
Overview
Description
Tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate: is a chemical compound belonging to the class of pyridopyrimidines
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace hydrogen atoms or other groups on the pyridopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and alkylated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive molecule in drug discovery, with applications in targeting specific biological pathways. Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases. Industry: Its derivatives are used in the production of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. The pathways involved can vary depending on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Tert-butyl 2-amino-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
7,8-Dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Uniqueness: Tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate stands out due to its specific structural features and potential applications. Its unique chemical properties make it a valuable compound in various scientific and industrial contexts.
Properties
IUPAC Name |
tert-butyl 7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-4-5-9-10(15)7-13-8-14-9/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDDJAYYNLGCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC=NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675421 | |
Record name | tert-Butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174007-44-3 | |
Record name | tert-Butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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